molecular formula C20H21NO5 B7979284 Fmoc-N-Me-D-Thr-OH

Fmoc-N-Me-D-Thr-OH

Cat. No.: B7979284
M. Wt: 355.4 g/mol
InChI Key: YBKRZKSVPNEMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is removed via β-elimination using secondary amines like piperidine (20–50% in DMF). This reaction proceeds through a two-step mechanism:

  • Base-induced deprotonation of the fluorenyl C9 hydrogen

  • Elimination of dibenzofulvene (DBF) and CO₂, releasing the free α-amino group

Experimental Data

BaseReaction TimeSolventEfficiencySource
20% Piperidine2 × 5 minDMF>99%
50% Piperidine2 × 2 minNMP>99.5%

This step is critical for iterative peptide chain elongation. The liberated amine participates in subsequent coupling reactions .

Side Chain Hydroxyl Reactivity

The β-hydroxy group in threonine participates in:

  • Protection : Typically protected with tert-butyl (tBu) groups using di-tert-butyl dicarbonate (Boc₂O) under basic conditions

  • Deprotection : Achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1–95% v/v)

Protection/Deprotonation Conditions

StepReagentTimeEfficiencySource
tBu ProtectionBoc₂O, DIEA2 h>95%
tBu Deprotection1% TFA/DCM30 min>98%

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation via:

  • Carbodiimide-mediated : Using HOBt/DIC or HOAt/EDC

  • Phosphonium/uronium reagents : HBTU, HATU, or PyBOP

Coupling Efficiency

ActivatorSolventCoupling TimeYield (%)Source
HATU/DIEADMF1 h92–95
DIC/HOBtDCM2 h85–88

HATU achieves near-quantitative yields due to superior activation kinetics.

Resin Cleavage and Global Deprotection

Final cleavage from 2-CTC resin uses mild acidic conditions:

  • Reagent : 1% TFA/DCM (v/v)

  • Mechanism : Protonation of the trityl-resin linkage, releasing the free peptide

Cleavage Performance

Resin TypeCleavage ReagentTimeRecovery (%)Source
2-CTC1% TFA/DCM30 min92.8–98.6

This method preserves acid-labile protecting groups like tBu .

Racemization Studies

N-methylation and Fmoc strategies minimize racemization:

Condition% RacemizationMethodSource
Standard Fmoc SPPS<0.5Marfey’s HPLC
N-Me-D-Thr-OH coupling<0.3Chiral GC

The methyl group’s steric bulk and Fmoc’s urethane protection synergistically suppress epimerization .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-D-Thr-OH serves as a critical building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality, enabling the sequential addition of amino acids to form peptides. The N-methylation enhances the conformational stability of peptides, which can lead to improved biological activity and resistance to enzymatic degradation.

Table 1: Comparison of Peptide Synthesis Techniques Using this compound

TechniqueDescriptionAdvantages
Solid-Phase Peptide Synthesis (SPPS)Sequential addition of protected amino acids on a solid support.High yield, ease of purification.
Liquid-Phase SynthesisTraditional method involving solution-phase reactions.Useful for small-scale synthesis.
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions.Reduced reaction times, higher efficiency.

Biological Research

In biological studies, This compound is employed to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. Its unique structural properties allow researchers to design peptides that mimic natural substrates or ligands.

Case Study: Anticancer Activity

Recent investigations have demonstrated that peptides incorporating This compound exhibit promising anticancer properties. For instance, modifications to nocardiotide A with D-threonine derivatives have shown enhanced efficacy against HeLa cervical cancer cells, highlighting the potential for developing therapeutic agents targeting cancer cells .

Drug Development

The pharmaceutical industry leverages This compound in the development of therapeutic peptides, including antimicrobial agents and hormone analogs. The N-methylation improves the pharmacokinetic properties of these peptides, leading to increased bioavailability and longer half-lives in vivo.

Table 2: Therapeutic Applications of this compound

Application TypeDescriptionExamples
Antimicrobial PeptidesDesigned to combat bacterial infections.Peptides derived from natural antimicrobial sequences.
Hormone AnalogsMimics natural hormones for therapeutic use.Insulin analogs with improved action profiles.
Peptide VaccinesStimulates immune response against specific antigens.Cancer vaccines utilizing modified peptides.

Material Science

In material science, This compound is explored for its role in self-assembled peptide structures. Research indicates that variations in the threonine side chain can influence the morphology and stability of peptide-based materials .

Case Study: Self-Assembly of Peptidic Materials

Studies have shown that self-assembled structures formed from Fmoc-protected amino acids exhibit controlled morphological changes based on their sequence composition, which is crucial for applications in drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Thr-OH involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The Fmoc group is then removed using a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its N-methylation, which enhances the bioavailability and half-life of peptides in vivo. This modification makes it particularly valuable in the development of peptide-based drugs and therapeutic agents .

Biological Activity

Fmoc-N-Me-D-Thr-OH is a derivative of threonine, modified with an N-methyl group and protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in peptide synthesis. The N-methylation of amino acids is known to enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation.

The biological activity of this compound can be attributed to its structural modifications, which influence peptide conformation, receptor binding, and overall pharmacological properties. N-methylation is particularly significant as it can alter the hydrogen bonding patterns and steric hindrance, thereby enhancing the peptide's affinity for biological targets.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with N-methylated peptides, including:

  • Antimicrobial Activity : N-methylated peptides exhibit enhanced activity against various bacterial strains. For instance, studies have shown that certain N-methylated tetracyclopeptides possess potent bioactivity against dermatophytes and pathogenic fungi with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics .
  • Anthelmintic Activity : Some derivatives have demonstrated superior anthelmintic effects when compared to standard drugs like Mebendazole, indicating their potential in treating parasitic infections .
  • Cellular Effects : The incorporation of this compound in hydrogels has been explored for its ability to support cell growth and differentiation, making it a valuable candidate in tissue engineering applications .

Comparative Studies

Compound Activity MIC (µg/mL) Reference
This compoundAntifungal against C. albicans6
N-Methylated TetracyclopeptideAnthelmintic against earthworms2
Fmoc-FF HydrogelSupports cell growth-

Study on Antimicrobial Properties

In a comprehensive study, researchers synthesized various N-methylated tetracyclopeptides, including those containing this compound. The antimicrobial efficacy was assessed against multiple strains of bacteria and fungi. Results indicated that the modified peptides exhibited significantly lower MIC values compared to their non-methylated counterparts, suggesting that N-methylation enhances antimicrobial potency.

Application in Tissue Engineering

Another notable application involved the use of this compound in the development of peptide-based hydrogels for tissue engineering. These hydrogels were shown to facilitate cellular adhesion and proliferation, demonstrating their potential as scaffolds for regenerative medicine. The study emphasized the importance of peptide modifications in improving the mechanical properties and biocompatibility of hydrogels .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKRZKSVPNEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-N-Me-D-Thr-OH
Fmoc-N-Me-D-Thr-OH
Fmoc-N-Me-D-Thr-OH
Fmoc-N-Me-D-Thr-OH
Fmoc-N-Me-D-Thr-OH
Fmoc-N-Me-D-Thr-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.